4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups, including an azetidine ring, a pyridine ring, and a bromo-fluoro phenyl group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, for example, is a four-membered ring with one nitrogen atom . The bromo-fluoro phenyl group would consist of a six-membered carbon ring (a phenyl group) with bromine and fluorine atoms attached .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the azetidine ring might be involved in reactions with nucleophiles or bases, while the bromo-fluoro phenyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has been used in various scientific research applications. It has been used in the synthesis of pharmaceutical drugs, such as the anti-depressant drug fluoxetine and the anti-inflammatory drug naproxen. It has also been used to develop novel drugs for the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been used in the synthesis of various organic compounds, such as amino acids and peptides, for use in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in the modulation of their activity. It has also been proposed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, leading to the inhibition of the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins in the body, resulting in the inhibition of the production of inflammatory mediators. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, such as powders, solutions, and tablets. In addition, it is relatively stable and has a long shelf life. However, it has some limitations for use in laboratory experiments. It is not very soluble in water and is not very stable in acidic conditions.
Future Directions
The potential future applications of 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine are numerous. It could be used to develop novel drugs for the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to develop new organic compounds for use in various biochemical and physiological studies. In addition, it could be used to develop new compounds for use in drug delivery systems and for the treatment of cancer.
Synthesis Methods
4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-bromo-4-fluorophenylmethylazetidine with pyridine in the presence of a base such as potassium carbonate. This reaction produces the desired product in a high yield. Other methods of synthesis include the reaction of 3-bromo-4-fluorophenylmethylazetidine with an aldehyde or ketone in the presence of a base and the reaction of 3-bromo-4-fluorophenylmethylazetidine with an amine in the presence of a base.
Safety and Hazards
properties
IUPAC Name |
4-[1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-14-7-11(1-2-15(14)17)8-19-9-13(10-19)20-12-3-5-18-6-4-12/h1-7,13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODUQWBFOKXYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)Br)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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